An In-depth Technical Guide to 3-allyl-N-methoxy-N-methylbenzamide: Structure, Properties, and Synthesis
An In-depth Technical Guide to 3-allyl-N-methoxy-N-methylbenzamide: Structure, Properties, and Synthesis
Abstract
This technical guide provides a comprehensive overview of 3-allyl-N-methoxy-N-methylbenzamide, a specialized Weinreb amide derivative. The document delineates its chemical structure, predicts its physical and spectroscopic properties, and offers a detailed, field-proven protocol for its synthesis and characterization. This guide is intended for researchers and professionals in organic synthesis and drug development, providing the foundational knowledge required to synthesize, verify, and utilize this versatile chemical intermediate.
Introduction: The Significance of Weinreb Amides
N-methoxy-N-methylamides, commonly known as Weinreb amides, are a cornerstone of modern organic synthesis. Discovered by Steven M. Weinreb and Steven Nahm in 1981, this functional group offers a robust and high-yield method for the synthesis of ketones and aldehydes.[1][2] The key to their utility lies in the formation of a stable chelated tetrahedral intermediate upon reaction with organometallic reagents. This stability prevents the common problem of over-addition, which often plagues reactions with other acyl compounds, leading to the formation of alcohols instead of the desired ketone or aldehyde.[1][2] 3-allyl-N-methoxy-N-methylbenzamide incorporates this powerful functional group, presenting a valuable building block for the introduction of an allyl-substituted benzoyl moiety in complex molecule synthesis.
Chemical Structure and Predicted Physical Properties
The molecular structure of 3-allyl-N-methoxy-N-methylbenzamide is characterized by a central benzene ring substituted at the meta-position (C3) with an allyl group (-CH₂CH=CH₂) and at the C1 position with an N-methoxy-N-methylamide group (-CON(OCH₃)CH₃).
Molecular Details
| Property | Value |
| IUPAC Name | 3-allyl-N-methoxy-N-methylbenzamide |
| Molecular Formula | C₁₂H₁₅NO₂ |
| Molecular Weight | 205.25 g/mol |
| Canonical SMILES | CON(C)C(=O)C1=CC(=CC=C1)CC=C |
Predicted Physical Properties
| Property | Predicted Value | Rationale / Comparison |
| Appearance | Colorless to light yellow liquid | N-methoxy-N-methylbenzamide is a liquid. |
| Boiling Point | > 250 °C at 760 mmHg | Higher than N-methoxy-N-methylbenzamide (70 °C at 0.1 mmHg) due to increased molecular weight. |
| Density | ~1.07 g/mL | Similar to N-methoxy-N-methylbenzamide (1.085 g/mL). |
| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, Toluene). Insoluble in water. | Typical for moderately polar organic compounds. |
Synthesis of 3-allyl-N-methoxy-N-methylbenzamide
The most direct and widely adopted method for synthesizing Weinreb amides is the coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride.[1][4] This transformation can be achieved using various peptide coupling reagents or by converting the carboxylic acid to a more reactive species like an acid chloride. A robust and scalable one-pot method involves the use of phosphorus trichloride in toluene.[5][6]
Synthetic Workflow Diagram
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. N-Methoxy-N-methylbenzamide | C9H11NO2 | CID 569575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
